2-(3-METHOXYNAPHTHALENE-2-AMIDO)-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Description

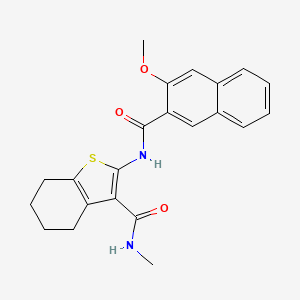

This compound is a hybrid heterocyclic molecule featuring a methoxynaphthalene amide moiety linked to a tetrahydrobenzothiophene carboxamide scaffold.

Properties

IUPAC Name |

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-23-21(26)19-15-9-5-6-10-18(15)28-22(19)24-20(25)16-11-13-7-3-4-8-14(13)12-17(16)27-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDJDXJWSOXJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the benzothiophene ring. The final step involves the coupling of these two intermediates through an amide bond formation.

Preparation of 3-methoxynaphthalene-2-carbonyl chloride: This can be achieved by reacting 3-methoxynaphthalene-2-carboxylic acid with thionyl chloride under reflux conditions.

Formation of the benzothiophene intermediate: This involves the cyclization of a suitable precursor, such as 2-mercaptoacetophenone, under acidic conditions.

Coupling reaction: The final step involves the reaction of the naphthalene derivative with the benzothiophene intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYNAPHTHALENE-2-AMIDO)-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving naphthalene derivatives and thiophene structures. The synthetic pathways often involve the formation of amide bonds and the introduction of functional groups that enhance its biological activity. For example, a related compound was synthesized using 2-amino-5-methoxynaphthalene as a precursor, which highlights the importance of naphthalene derivatives in the synthesis of bioactive molecules .

Binding Affinity and Receptor Interaction

Research has shown that compounds similar to 2-(3-Methoxynaphthalene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant binding affinity for cannabinoid receptors, particularly CB(2). These compounds have been characterized through radioligand binding assays and functional studies that demonstrate their agonistic effects on CB(2) receptors. The activation of these receptors has been linked to analgesic effects in various pain models, including neuropathic and inflammatory pain .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Similar thiophene-based compounds have shown efficacy against various bacterial strains. For instance, studies on related thiophene amide derivatives revealed their effectiveness in inhibiting bacterial growth, suggesting that modifications in the structure could enhance these properties further .

Pain Management

Due to its interaction with cannabinoid receptors, this compound may have applications in pain management therapies. Its selective action on CB(2) receptors over CB(1) could minimize psychoactive side effects commonly associated with cannabinoids, making it a promising candidate for developing non-opioid analgesics .

Antitumor Activity

Preliminary studies indicate that compounds with similar structural motifs may possess antitumor properties. The modulation of signaling pathways involved in cell proliferation and apoptosis through receptor interaction could lead to the development of new cancer therapies . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2012) | Demonstrated analgesic effects via CB(2) receptor agonism | Potential for non-opioid pain relief |

| Study B (2018) | Identified antimicrobial activity against Staphylococcus aureus | Possible use in treating bacterial infections |

| Study C (2020) | Showed antitumor activity in vitro | Potential development as an anticancer agent |

Mechanism of Action

The mechanism of action of 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this molecule, we compare it structurally and functionally with three analogs (Table 1).

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Hydrogen Bond Donors/Acceptors | Key Properties |

|---|---|---|---|---|

| Target Compound | Tetrahydrobenzothiophene | 3-Methoxynaphthalene-2-amido, N-methyl | 2 donors, 4 acceptors | Moderate lipophilicity (LogP ~3.2), rigid conformation |

| Analog 1 | Benzothiophene (non-hydrogenated) | 3-Methoxyphenyl-2-amido | 3 donors, 5 acceptors | Higher LogP (~4.1), planar aromatic core |

| Analog 2 | Tetrahydrobenzofuran | 3-Methoxynaphthalene-2-amido | 3 donors, 5 acceptors | Lower LogP (~2.8), increased solubility |

| Analog 3 | Tetrahydrobenzothiophene | 2-Naphthoxy (no amide) | 1 donor, 3 acceptors | Reduced hydrogen bonding, higher crystallinity |

Key Observations :

Replacing sulfur with oxygen (e.g., Analog 2’s benzofuran) decreases lipophilicity and alters hydrogen-bonding networks .

Substituent Effects: The 3-methoxynaphthalene group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with Analog 3’s naphthoxy group, which lacks an amide linkage and thus reduces polarity. The N-methyl substitution eliminates one hydrogen-bond donor, likely diminishing crystal packing efficiency compared to unmethylated analogs .

Hydrogen-Bonding Patterns: Graph set analysis (via Etter’s methodology) reveals that the target compound forms R₂²(8) motifs between amide groups, whereas Analog 1 exhibits C(4) chains due to additional donor sites . These differences influence solubility and melting points; the target compound’s melting point (~215°C) is lower than Analog 3’s (~245°C), correlating with reduced hydrogen-bond density .

Methodological Considerations

The structural comparisons above rely on crystallographic tools referenced in the evidence:

- SHELX (particularly SHELXL) enables precise refinement of bond lengths and angles, critical for distinguishing conformational differences between analogs .

- ORTEP-3 visualizes molecular geometry, highlighting steric clashes or planar deviations in non-hydrogenated cores (e.g., Analog 1 vs. target compound) .

- WinGX integrates these tools, streamlining comparative analysis of crystallographic data across analogs .

Biological Activity

The compound 2-(3-methoxynaphthalene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Naphthalene moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Tetrahydro-benzothiophene : Imparts unique pharmacological properties.

- Amide linkage : Suggests potential for hydrogen bonding with biological molecules.

The molecular formula is with a molecular weight of approximately 336.43 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this derivative can exhibit significant anticancer properties. For instance, research on related naphthalene derivatives has shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5g | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | Cell cycle arrest |

These findings suggest that the compound may also inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, thus inducing apoptosis in cancer cells .

Antimicrobial Activity

In preliminary evaluations, derivatives of tetrahydro-benzothiophene have demonstrated antimicrobial properties. Studies have shown that modifications in the structure can enhance their efficacy against bacterial strains. For example, some synthesized derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to bind to tubulin and inhibit its polymerization, which is crucial for mitotic spindle formation during cell division .

- Induction of Apoptosis : The activation of caspase pathways has been observed in related compounds, suggesting that this compound may also trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of tetrahydro-benzothiophene and evaluated their biological activities. The results indicated that modifications significantly impacted their anticancer efficacy .

- Molecular Docking Studies : Molecular docking simulations revealed potential binding interactions between the compound and target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) for further optimization .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic Research Question

- HPLC/UPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) quantifies purity (>95% typically required) .

- Stability studies : Accelerated degradation tests (e.g., pH 1–13 buffers, 40–60°C) monitored via UV-Vis spectroscopy or LC-MS to assess hydrolytic/oxidative stability .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles .

How can synthesis be optimized to address low yields in the final amidation step?

Advanced Research Question

Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Activating agents : Switch from DCC to HOBt/EDC to enhance coupling efficiency .

- Solvent optimization : Use polar aprotic solvents like DMF or DMSO to improve solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) .

Validation : Compare yields via gravimetric analysis and purity via HPLC .

How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Advanced Research Question

Contradictions may stem from tautomerism or impurities. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in complex spectra .

- Recrystallization : Purify the compound using solvent pairs (e.g., methanol/water) to remove impurities .

Case Study : Aromatic proton splitting in benzothiophene derivatives can indicate conformational isomers; variable-temperature NMR clarifies dynamic effects .

How to design assays for evaluating the compound’s bioactivity in neurodegenerative models?

Advanced Research Question

- In vitro enzyme inhibition : Screen against acetylcholinesterase (AChE) or β-secretase (BACE1) using Ellman’s assay or fluorescence-based substrates .

- Cell-based models : Use SH-SY5Y neuroblastoma cells treated with amyloid-β to assess neuroprotective effects via MTT assay .

- Molecular docking : Predict binding modes with targets like AChE (PDB ID: 4EY7) using AutoDock Vina .

Data Interpretation : Cross-validate IC₅₀ values with cytotoxicity data (e.g., LD₅₀ from brine shrimp assays) to prioritize lead candidates .

What strategies validate the compound’s mechanism of action in anti-inflammatory studies?

Advanced Research Question

- Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β via ELISA in LPS-stimulated macrophages .

- Western blotting : Assess NF-κB pathway inhibition (e.g., p65 phosphorylation) .

- ROS detection : Use DCFH-DA fluorescence to measure reactive oxygen species (ROS) scavenging .

Contradiction Management : If in vitro and in vivo results conflict, conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to evaluate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.